molecular formula C₂₈H₂₃D₄NO₂S B1146716 HX 630-d4 CAS No. 1794787-53-3

HX 630-d4

Cat. No.: B1146716
CAS No.: 1794787-53-3
M. Wt: 445.61
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Description

HX 630-d4 (CAS 81161-17-3) is a high-purity standard compound (>98%) used in analytical and synthetic chemistry applications. Its deuterated form (indicated by "-d4") implies isotopic labeling, which enhances its utility in mass spectrometry, nuclear magnetic resonance (NMR) studies, and metabolic tracing .

Properties

CAS No.

1794787-53-3

Molecular Formula

C₂₈H₂₃D₄NO₂S

Molecular Weight

445.61

Synonyms

4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid-d4; 

Origin of Product

United States

Preparation Methods

The preparation of HX 630-d4 involves the synthesis of its parent compound, HX 630, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:

    Synthesis of HX 630: The parent compound is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    Deuterium Labelling: Deuterium atoms are introduced into the molecule to obtain this compound.

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and isotopic labelling efficiency of the final product. The compound is typically stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

HX 630-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

HX 630-d4 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behaviour of deuterium-labelled compounds.

    Biology: The compound is used in biological studies to investigate the role of retinoid X receptors in cellular processes.

    Medicine: this compound is explored as a potential therapeutic agent for treating vascular diseases due to its antiproliferative effects on vascular smooth muscle cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

HX 630-d4 exerts its effects by acting as an agonist for nuclear receptor retinoid X receptors. These receptors are involved in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By binding to these receptors, this compound enhances the expression of specific genes, such as ABCA1, which is involved in cholesterol metabolism. This mechanism contributes to its antiproliferative effects and potential therapeutic benefits for vascular diseases.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic Acid

CAS: Not explicitly listed (analogous to compounds in ) Molecular Formula: C₆H₃BBrClO₂ Key Properties:

  • Molecular Weight : ~235.27 g/mol (similar to ’s compounds).
  • LogP : Estimated at 2.15 (XLOGP3) , indicating moderate lipophilicity.
  • Solubility : ~0.24 mg/mL in aqueous solutions, typical for halogenated boronic acids.

Structural Differences :

  • Contains bromine and chlorine substituents on the phenyl ring, enhancing steric bulk and electronic effects compared to HX 630-d3.

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid

CAS: Not explicitly listed Molecular Formula: C₆H₂BBrCl₂O₂ Key Properties:

  • Molecular Weight : ~270.28 g/mol.
  • LogP : ~2.78 (estimated from similar compounds), indicating greater lipophilicity than HX 630-d4.
  • Solubility : Lower than Compound A (~0.15 mg/mL) due to additional chlorine substituents.

Structural Differences :

  • Higher logP suggests improved membrane permeability but may limit aqueous solubility .

Comparative Data Table

Parameter This compound Compound A Compound B
CAS 81161-17-3 Analogous to Analogous to
Molecular Formula Undisclosed (C₆H₅BXO₂)* C₆H₃BBrClO₂ C₆H₂BBrCl₂O₂
Molecular Weight ~230–240 g/mol (estimated) 235.27 g/mol 270.28 g/mol
Purity >98% Standard-grade (>95%) Standard-grade (>95%)
LogP (XLOGP3) ~2.0 (estimated) 2.15 2.78 (estimated)
Solubility Moderate (aqueous) 0.24 mg/mL 0.15 mg/mL (estimated)
Synthetic Use Cross-coupling reactions Suzuki-Miyaura reactions Suzuki-Miyaura reactions
BBB Permeability Likely low Low (due to halogens) Very low (higher halogens)

*X = halogen or deuterium substituent.

Key Research Findings

Reactivity: Halogenated boronic acids (e.g., Compounds A and B) exhibit reduced reaction rates in cross-coupling compared to non-halogenated analogs due to steric and electronic effects. This compound’s deuterated form may offer kinetic isotope effects, enhancing reaction selectivity .

Analytical Utility : Deuterated compounds like this compound improve signal resolution in NMR and mass spectrometry, critical for metabolic studies .

Biological Impact : Halogen substituents in Compounds A and B correlate with lower BBB permeability, limiting their use in CNS drug development compared to less halogenated boronic acids .

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